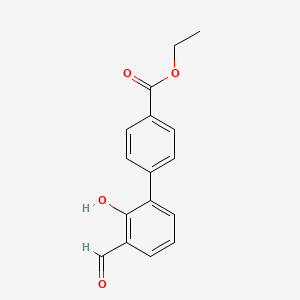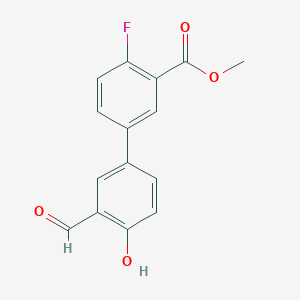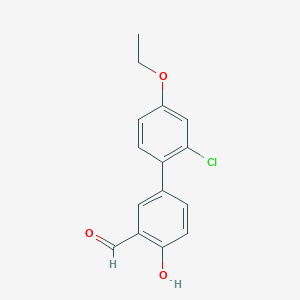
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% (5-CPCF-95) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid and is available commercially in 95% purity. 5-CPCF-95 has been used in studies of biochemical and physiological effects, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, antioxidant activity, and anti-inflammatory effects. It has also been used in studies of the effects of environmental contaminants on aquatic ecosystems. Additionally, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been used to study the effects of drugs on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it is believed to have antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
In laboratory studies, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals. In animal studies, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, it is not water-soluble, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications. Other potential future directions include further investigations of its environmental effects, as well as its potential use in drug development.
Synthesemethoden
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% is synthesized from 4-chlorophenol and urea via a reaction with sodium hydroxide. The reaction is carried out in an aqueous medium and requires an acid catalyst to facilitate the reaction. The reaction yields a white, crystalline solid which is then purified to 95% purity.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-4-3-8(5-11(12)14(16)19)9-1-2-10(7-17)13(18)6-9/h1-7,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNOKBFNYNJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685317 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261907-59-8 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














